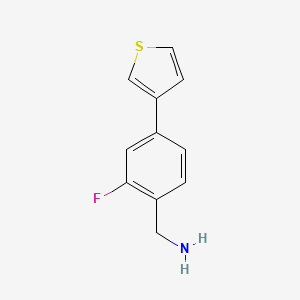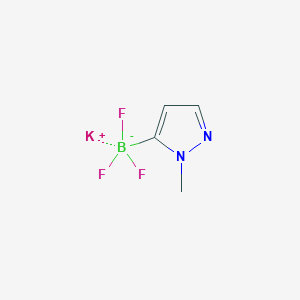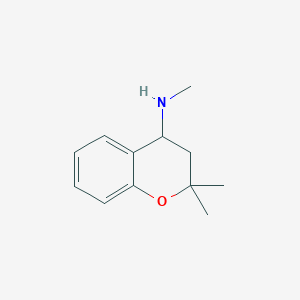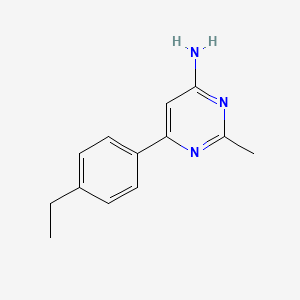
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Overview
Description
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (BCO) is an organic compound that has been studied for its potential applications in the field of scientific research. BCO is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. It is a colorless solid and has been used in various synthetic organic chemistry reactions. BCO has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthetic Utility
Synthesis of Extended Oxazoles
"5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" derivatives serve as reactive scaffolds for synthetic elaboration, especially in the substitution reactions to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. These compounds offer a versatile platform for the development of complex molecules due to their reactivity and functional group tolerance Patil & Luzzio, 2016.
Regioselective Direct Halogenation
A straightforward method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity and moderate to good yields, highlighting the efficiency of using N-bromosuccinimide and N-chloro succinimide in halogenation reactions Yamane et al., 2004.
Biological Activity
Antibacterial and Antimicrobial Agents
Novel derivatives of "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" have been evaluated for their antibacterial activity, demonstrating potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacterial strains Plech et al., 2011.
Material Science
Optoelectronic Properties
New bicyclic oxazolidine compounds, derivable from "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole", have been synthesized and their optoelectronic properties investigated using density functional theory, demonstrating potential applications in material science and electronic devices Abbas et al., 2018.
properties
IUPAC Name |
5-(bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAGDWTSZKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)



![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)



